molecular formula C18H27NO5 B15590631 Nemorensine

Nemorensine

Cat. No.: B15590631
M. Wt: 337.4 g/mol
InChI Key: DNEINKNDPRUHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7,8-Trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadecane-3,9-dione has been reported in Senecio nemorensis with data available.

Properties

IUPAC Name

5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadecane-3,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-11-8-17(2)9-14(20)23-13-5-7-19-6-4-12(15(13)19)10-22-16(21)18(11,3)24-17/h11-13,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEINKNDPRUHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CC(=O)OC3CCN4C3C(CC4)COC(=O)C1(O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Nemorensine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemorensine is a pyrrolizidine (B1209537) alkaloid that has been isolated from plants of the Senecio genus. This document provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available scientific literature. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development and natural product chemistry. The guide summarizes key physicochemical data, outlines general experimental methodologies for its study, and discusses potential biological signaling pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are crucial for its application in research and development. While extensive experimental data for this compound is not widely available in the public domain, this section compiles the reported properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₂₇NO₅[1][2][3][4]
Molecular Weight 337.41 g/mol [1][4]
CAS Number 50906-96-2[3]
IUPAC Name (1R,5R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.1⁵,⁸.0¹⁵,¹⁸]nonadecane-3,9-dione[4]
Synonyms This compound, AC1L9DC5, C10353, CHEBI:7498[4]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Storage Temperature -20°C[3]

Structural and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR would be used to identify the chemical shifts (δ) and coupling constants (J) of its 27 protons, revealing details about its stereochemistry.

  • ¹³C NMR (Carbon-13 NMR): This method identifies the number of unique carbon atoms in the molecule. For this compound, a ¹³C NMR spectrum would show 18 distinct signals corresponding to its carbon atoms, indicating their chemical environment (e.g., carbonyl, olefinic, aliphatic).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • C=O (Carbonyl): Strong absorption around 1700-1750 cm⁻¹ indicating the presence of ester and/or ketone functional groups.

  • C-O (Carbon-Oxygen): Absorption in the range of 1000-1300 cm⁻¹ for the ether and ester linkages.

  • C-N (Carbon-Nitrogen): Absorption in the region of 1000-1250 cm⁻¹.

  • C-H (Carbon-Hydrogen): Stretching and bending vibrations for sp³ and potentially sp² hybridized carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound (C₁₈H₂₇NO₅) by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the molecule's structure.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are essential for its further study. The following sections outline generalized procedures.

Isolation and Purification of this compound

This compound is naturally found in plants of the Senecio genus. A general workflow for its isolation and purification would involve the following steps:

G cluster_0 Extraction cluster_1 Purification A Plant Material (Senecio sp.) B Grinding and Extraction (e.g., with methanol (B129727) or ethanol) A->B C Crude Extract B->C D Solvent Partitioning C->D Filtration and Concentration E Column Chromatography (e.g., Silica Gel, Alumina) D->E F Further Purification (e.g., HPLC) E->F G Pure this compound F->G

Figure 1. General workflow for the isolation and purification of this compound.

Protocol Details:

  • Extraction: Dried and powdered plant material is extracted with a suitable organic solvent like methanol or ethanol.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are further purified using column chromatography techniques.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC.

Structural Elucidation Workflow

The determination of this compound's chemical structure involves a combination of spectroscopic and spectrometric analyses.

G A Pure this compound B Mass Spectrometry (MS) Determine Molecular Formula A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D 1D NMR (¹H, ¹³C) Basic Structural Information A->D F Structure Proposal B->F C->F E 2D NMR (COSY, HSQC, HMBC) Detailed Connectivity and Stereochemistry D->E E->F G Confirmation (e.g., X-ray Crystallography) F->G

Figure 2. Logical workflow for the structural elucidation of this compound.

Potential Biological Activity and Signaling Pathways

The biological activities of pyrrolizidine alkaloids are of significant interest to researchers. While the specific mechanism of action for this compound is not well-defined in publicly available literature, compounds with similar structural features often interact with key cellular signaling pathways.

Many natural products exert their effects by modulating signaling cascades that are crucial for cell survival, proliferation, and apoptosis. A common target for such compounds is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and metabolism.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Proliferation mTOR->Growth Survival Cell Survival mTOR->Survival This compound This compound This compound->mTOR Potential Inhibition

Figure 3. A potential signaling pathway (PI3K/Akt/mTOR) that could be modulated by this compound.

Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.

Conclusion

This compound is a natural product with a defined chemical structure. This guide has summarized its known physical and chemical properties and outlined the general experimental procedures for its study. Significant gaps in the publicly available data, particularly concerning its quantitative physicochemical properties, detailed spectral data, and specific biological activities, highlight the need for further investigation. This document serves as a foundational resource to facilitate future research and development efforts centered on this intriguing molecule.

References

Nemolizumab: A Deep Dive into the Molecular Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nemolizumab is a pioneering, humanized monoclonal antibody that offers a targeted therapeutic approach for chronic pruritic conditions such as prurigo nodularis and atopic dermatitis.[1][2] Its mechanism of action is centered on the specific antagonism of the Interleukin-31 (IL-31) receptor alpha (IL-31RA).[3][4][5] IL-31, a cytokine critically implicated in the neuroimmune pathways of itch and inflammation, is a key driver in the pathophysiology of these debilitating skin diseases.[3][6] By effectively blocking the IL-31 signaling cascade, nemolizumab mitigates the downstream cellular responses that lead to pruritus and skin inflammation, demonstrating significant clinical efficacy in affected patient populations.

The Molecular Target: Interleukin-31 Receptor

The primary molecular target of nemolizumab is the alpha subunit of the IL-31 receptor, IL-31RA.[3][4][5] The functional IL-31 receptor is a heterodimeric complex composed of IL-31RA and the oncostatin M receptor beta (OSMRβ).[7] The binding of IL-31 to IL-31RA initiates the recruitment of OSMRβ, forming a high-affinity ternary complex. This receptor complex is expressed on a variety of cells, including sensory neurons, immune cells (such as T-cells and mast cells), and epithelial cells (keratinocytes), all of which play a role in the pathogenesis of chronic inflammatory and pruritic skin disorders.[7][8][9]

Mechanism of Action: Competitive Antagonism of IL-31 Signaling

Nemolizumab functions as a competitive antagonist by binding with high specificity and affinity to IL-31RA, thereby preventing the interaction between IL-31 and its receptor.[4][5] This blockade effectively abrogates the initiation of downstream intracellular signaling pathways. The canonical IL-31 signaling cascade involves the activation of several key pathways:

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The intracellular domains of the IL-31R complex are associated with JAK1 and JAK2.[7] Ligand-induced receptor dimerization leads to the trans-phosphorylation and activation of these JAKs, which in turn phosphorylate and activate STAT proteins, primarily STAT1, STAT3, and STAT5.[7][10] Activated STATs then dimerize, translocate to the nucleus, and modulate the transcription of genes involved in inflammatory and immune responses.

  • Phosphatidylinositol 3-kinase (PI3K)/AKT Pathway: The IL-31 signaling cascade also engages the PI3K/AKT pathway, which is integral to cellular processes such as cell survival and proliferation.[9]

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) Pathway: Activation of the MAPK/ERK pathway is another consequence of IL-31 receptor engagement, influencing cellular growth and differentiation.

By inhibiting the initial step of ligand-receptor binding, nemolizumab prevents the activation of these critical signaling pathways, leading to a reduction in the production of pro-inflammatory mediators and a dampening of the neuronal signals responsible for the sensation of itch.[1][3]

Quantitative Efficacy Data from Clinical Trials

The clinical development program for nemolizumab has provided robust quantitative data supporting its efficacy in prurigo nodularis and atopic dermatitis.

Table 1: Clinical Efficacy of Nemolizumab in Prurigo Nodularis (Phase III OLYMPIA Trials)
Endpoint (at Week 16)NemolizumabPlacebop-valueReference(s)
Itch Response (≥4-point reduction in PP-NRS) 56.3% - 58.4%16.7% - 20.9%<0.001[2][11]
IGA Response (Score of 0 or 1) 26.3% - 37.7%7.3% - 11.0%<0.001[2][11]
Sleep Disturbance Improvement (≥4-point reduction) 51.9%20.9%<0.001[2]
PP-NRS: Peak Pruritus Numerical Rating Scale; IGA: Investigator's Global Assessment
Table 2: Clinical Efficacy of Nemolizumab in Atopic Dermatitis (Phase III ARCADIA Trials)
Endpoint (at Week 16)NemolizumabPlacebop-valueReference(s)
IGA Response (Score of 0 or 1) 35-38%25-26%<0.001[1]
EASI-75 Response 48-52%38-42%<0.001[1]
Pruritus Response (≥4-point reduction in PP-NRS) 49-51%20-21%<0.001[1]
EASI-75: 75% reduction in Eczema Area and Severity Index

Key Experimental Protocols

The elucidation of nemolizumab's mechanism of action has been supported by a range of in vitro and in vivo experimental approaches.

Receptor-Ligand Binding Assays
  • Objective: To quantify the binding affinity and specificity of nemolizumab to IL-31RA.

  • Methodology: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) are standard techniques used to measure the on- and off-rates of the antibody-receptor interaction, from which the dissociation constant (Kd) can be calculated. Competition assays using radiolabeled or fluorescently tagged IL-31 are employed to demonstrate competitive inhibition of the natural ligand binding.

Cellular Phosphorylation Assays
  • Objective: To confirm the inhibitory effect of nemolizumab on IL-31-induced intracellular signaling.

  • Methodology: Cell lines expressing the IL-31 receptor complex are stimulated with IL-31 in the presence or absence of nemolizumab. Cell lysates are then analyzed by Western blotting or ELISA using phospho-specific antibodies against key signaling molecules such as STAT3, STAT5, AKT, and ERK to assess their activation status.

In Vivo Models of Disease
  • Objective: To assess the therapeutic efficacy of nemolizumab in a preclinical setting.

  • Methodology: Animal models, such as transgenic mice overexpressing IL-31 or models of induced allergic dermatitis, are utilized. Efficacy is evaluated by measuring endpoints such as scratching behavior, skin inflammation (histologically and through biomarker analysis), and changes in the expression of inflammatory genes.

Visual Representations of the Mechanism of Action

IL31_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-31 IL-31 IL-31RA IL-31RA IL-31->IL-31RA Binds Nemolizumab Nemolizumab Nemolizumab->IL-31RA Blocks OSMRβ OSMRβ IL-31RA->OSMRβ Recruits JAK2 JAK2 IL-31RA->JAK2 JAK1 JAK1 OSMRβ->JAK1 PI3K PI3K OSMRβ->PI3K MAPK_ERK MAPK/ERK OSMRβ->MAPK_ERK STATs STAT1/3/5 JAK1->STATs Phosphorylates JAK2->STATs Phosphorylates Gene_Transcription Gene Transcription (Inflammation, Pruritus) STATs->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription MAPK_ERK->Gene_Transcription

Caption: The IL-31 signaling pathway and the inhibitory action of nemolizumab.

Experimental_Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo Preclinical Validation cluster_clinical Clinical Development Binding_Assay Receptor Binding Assays (e.g., SPR, BLI) Cell_Signaling Cellular Signaling Assays (e.g., Western Blot, ELISA) Binding_Assay->Cell_Signaling Animal_Model Disease Animal Model (e.g., IL-31 Transgenic Mice) Cell_Signaling->Animal_Model Behavioral_Assessment Behavioral Analysis (e.g., Scratching Counts) Animal_Model->Behavioral_Assessment Histopathology Histopathological Examination (e.g., Skin Biopsies) Animal_Model->Histopathology Phase_I Phase I Trials (Safety & Pharmacokinetics) Histopathology->Phase_I Phase_II_III Phase II/III Trials (Efficacy & Safety) Phase_I->Phase_II_III

Caption: A generalized experimental workflow for the characterization of nemolizumab.

References

Toxicological Profile of Nemorensine and Related Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nemorensine (B1608994), a member of the pyrrolizidine (B1209537) alkaloid (PA) class, is a naturally occurring compound found in various plant species, notably within the Senecio genus, including Senecio nemorensis. Pyrrolizidine alkaloids are a well-established class of phytotoxins recognized for their significant hepatotoxic, genotoxic, and carcinogenic properties. This technical guide provides a comprehensive overview of the toxicological profile of this compound and related PAs, with a focus on quantitative toxicity data, detailed experimental methodologies for assessing their effects, and the underlying molecular signaling pathways involved in their mechanism of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the potential risks associated with these compounds and in designing appropriate toxicological evaluation strategies.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is structurally classified as a pyrrolizidine alkaloid.[1] PAs are secondary metabolites produced by a wide variety of plant species and are known for their potential to cause toxicity in both humans and livestock.[2][3] The toxicity of PAs is primarily linked to their metabolic activation in the liver.[3][4]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of extracts from Senecio species, which are known to contain this compound and other related pyrrolizidine alkaloids. It is important to note that these data are derived from plant extracts and not from purified this compound.

Table 1: In Vitro Cytotoxicity Data

Plant Species/ExtractCell Line(s)EndpointResultReference
Senecio nemorensis subsp. stabianus (n-hexane extract)C32 (amelanotic melanoma)IC₅₀62.7 µg/mL[5]
LNCaP (prostate carcinoma)IC₅₀71.1 µg/mL[5]
Senecio chrysanthemoides (ethanolic extract)MacrophagesIC₅₀13.8 ± 1.11 µg/mL[6]
Senecio madagascariensis (acetone and DMSO extracts)T24 (bladder carcinoma)CytotoxicityConcentration-dependent[7]

Table 2: In Vivo Toxicity Data

Plant Species/ExtractAnimal ModelDosing RegimenObserved EffectsReference
Senecio nemorensis ssp. fuchsii (alkaloidal extract)Sprague-Dawley rats8 mg/kg and 40 mg/kg b.w., 5 times/week for 114 weeks (gavage)Dose-related elevation of SGOT, SGPT, and alkaline phosphatase; hepatocarcinogenicity[8]
Senecio riddellii (containing riddelliine)Calves15-20 mg/kg b.w. PA per day for 20 days (gavage or capsule)Malaise, depression, ataxia, diarrhea, rectal prolapse, abdominal distension[4]

Table 3: Genotoxicity Data

Plant Species/ExtractTest SystemEndpointResultReference
Senecio nemorensis ssp. fuchsii (alkaloidal extract)V79 Chinese hamster cellsMutagenicityWeak but dose-related mutagenic activity[8]
Senecio trapezuntinus (methanol extract)Human lymphocytesMicronucleus formationIncreased at 0.05 and 0.1 mg/mL[9]
Mitotic IndexDecreased at 0.05 and 0.1 mg/mL[9]
Proliferation IndexDecreased at 0.05 and 0.1 mg/mL[9]
Senecio vulgaris (aqueous extract)HepG2 cellsDNA damage (Comet assay)Genotoxic even at the lowest concentrations[10]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., plant extract or isolated alkaloid) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.

In Vitro Genotoxicity Assessment: Micronucleus Assay

The micronucleus assay is used to detect chromosomal damage.

Protocol:

  • Cell Culture and Treatment: Culture human lymphocytes and expose them to different concentrations of the test substance.

  • Cytochalasin B Addition: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.

  • Cytotoxicity Assessment: Concurrently, the mitotic index (the proportion of cells in mitosis) and the proliferation index (a measure of cell division) are often calculated to assess the cytotoxic and cytostatic effects of the test substance.[9]

In Vivo Chronic Toxicity Study

Protocol:

  • Animal Model and Acclimatization: Use a suitable animal model, such as Sprague-Dawley rats, and allow them to acclimatize to the laboratory conditions.

  • Dosing: Administer the test substance (e.g., alkaloidal extract) to the animals via a relevant route of exposure (e.g., oral gavage) at multiple dose levels. Include a control group that receives the vehicle only. The dosing should be repeated over an extended period (e.g., several months to over a year).[8]

  • Clinical Observations: Regularly monitor the animals for any clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Clinical Pathology: Periodically collect blood samples to analyze hematological and serum biochemical parameters. For hepatotoxicity assessment, key markers include serum glutamic oxalacetic transaminase (SGOT), serum glutamic pyruvic transaminase (SGPT), and alkaline phosphatase (AP).[8]

  • Pathology: At the end of the study, perform a complete necropsy. Collect and weigh major organs, and preserve them for histopathological examination. This will reveal any treatment-related macroscopic and microscopic changes, including the presence of tumors.[8]

Signaling Pathways and Mechanisms of Toxicity

Metabolic Activation of Pyrrolizidine Alkaloids

The toxicity of this compound and other PAs is not intrinsic but results from their metabolic activation in the liver.

Metabolic_Activation PA Pyrrolizidine Alkaloid (e.g., this compound) Liver Liver Microsomes (Cytochrome P450) PA->Liver Metabolism DehydroPA Dehydropyrrolizidine Alkaloid (Pyrrolic Ester) Liver->DehydroPA Bioactivation DNA_Adducts DNA Adducts & Cross-linking DehydroPA->DNA_Adducts Electrophilic Attack Toxicity Genotoxicity & Carcinogenicity DNA_Adducts->Toxicity

Caption: Metabolic activation of pyrrolizidine alkaloids in the liver.

Oxidative Stress and Apoptosis Induction

Studies on Senecio extracts have shown that their cytotoxicity can be mediated by the induction of oxidative stress, leading to programmed cell death (apoptosis).

Oxidative_Stress_Apoptosis Senecio_Extract Senecio Extract (containing PAs) Macrophage Macrophage Senecio_Extract->Macrophage Exposure ROS_RNS ↑ Reactive Oxygen Species (ROS) ↑ Reactive Nitrogen Species (RNS) Macrophage->ROS_RNS Thiol_Depletion ↓ Non-protein Thiols Macrophage->Thiol_Depletion Oxidative_Damage Oxidative Damage ROS_RNS->Oxidative_Damage Thiol_Depletion->Oxidative_Damage Apoptosis Apoptosis Oxidative_Damage->Apoptosis

Caption: Oxidative stress-induced apoptosis by Senecio extracts.

Experimental Workflow for Toxicological Evaluation

The following diagram illustrates a typical workflow for the toxicological assessment of a novel plant-derived compound like this compound.

Toxicology_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus, Comet) Cytotoxicity->Genotoxicity Mechanism Mechanistic Studies (e.g., Oxidative Stress, Apoptosis) Genotoxicity->Mechanism Acute_Tox Acute Toxicity Mechanism->Acute_Tox Risk_Assessment Risk Assessment Mechanism->Risk_Assessment Subchronic_Tox Subchronic Toxicity Acute_Tox->Subchronic_Tox Chronic_Tox Chronic Toxicity & Carcinogenicity Subchronic_Tox->Chronic_Tox Chronic_Tox->Risk_Assessment Start Test Compound (e.g., this compound) Start->Cytotoxicity

Caption: General workflow for toxicological evaluation of a novel alkaloid.

Conclusion

The toxicological profile of this compound, as a representative pyrrolizidine alkaloid from Senecio species, is characterized by significant hepatotoxic and genotoxic potential. The available data, primarily from extracts of Senecio plants, demonstrate dose-dependent cytotoxicity in various cell lines and carcinogenicity in animal models. The mechanism of toxicity is underpinned by metabolic activation in the liver to reactive pyrrolic esters, which can form DNA adducts, and the induction of oxidative stress, leading to apoptosis. A comprehensive toxicological evaluation, encompassing both in vitro and in vivo studies as outlined in this guide, is crucial for the risk assessment of any product or drug candidate containing this compound or other related pyrrolizidine alkaloids.

References

A Comprehensive Technical Guide on the In Vitro Biological Activity of Nemorosone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorosone (B1218680), a polycyclic polyprenylated acylphloroglucinol originally isolated from the floral resins of Clusia rosea, has garnered significant attention in oncological research.[1][2] This natural compound exhibits potent cytotoxic and antiproliferative effects across a wide array of human cancer cell lines, including those resistant to conventional chemotherapy.[1][2] Its multifaceted mechanism of action involves the induction of multiple cell death pathways, such as apoptosis and ferroptosis, and the modulation of key signaling cascades, making it a compelling candidate for further investigation in drug development.[1][3][4] This technical guide provides an in-depth overview of the in vitro biological activities of nemorosone, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Quantitative Data on In Vitro Biological Activity of Nemorosone

The cytotoxic efficacy of nemorosone has been extensively evaluated against various human cancer cell lines. The following tables summarize key quantitative findings from in vitro studies.

Table 1: Comparative Cytotoxicity (IC₅₀) of Nemorosone in Human Cancer Cell Lines Note: IC₅₀ values should be compared with caution due to variations in experimental conditions and assays used across different studies.[2]

Cancer TypeCell LineIC₅₀ ValueAssay TypeReference
LeukemiaParental & Chemoresistant Lines2.10 - 3.10 µg/mLMTT[2]
NeuroblastomaNB69, Kelly, SK-N-AS, LAN-1< 6.5 µMSRB[2]
Neuroblastoma (Parental)LAN-13.1 ± 0.15 µMNot Stated[5]
FibrosarcomaHT1080Potent (<100 µM)SytoxGreen[6][7]
Breast Cancer (ERα+)MCF-7Growth Inhibition ObservedNot Stated[2]
Pancreatic CancerMIA-PaCa-2Growth Inhibition ObservedResazurin[2]
Cervical CarcinomaHeLaCytotoxic Activity ObservedNot Stated[8]
Epidermoid CarcinomaHep-2Cytotoxic Activity ObservedNot Stated[8]
Prostate CancerPC-3Cytotoxic Activity ObservedNot Stated[8]
Central Nervous System CancerU251Cytotoxic Activity ObservedNot Stated[8]

Table 2: Chemosensitizing Effect of Nemorosone in Doxorubicin-Resistant Human Colon Carcinoma Cells While specific IC₅₀ values are not available, studies show a significant synergistic antiproliferative and cytotoxic effect when nemorosone is combined with doxorubicin (B1662922) in the resistant LoVo Dox cell line.[5]

Cell LineDrug CombinationObserved EffectReference
LoVo Dox (Doxorubicin-Resistant)Nemorosone + DoxorubicinSynergistic antiproliferative and cytotoxic effect[5]

Table 3: Efficacy of Nemorosone Against Drug-Resistant Neuroblastoma Cell Lines The Resistance Factor (RF), calculated as the IC₅₀ of the resistant cell line divided by the IC₅₀ of the parental cell line, indicates the level of cross-resistance. An RF value close to 1 suggests no cross-resistance.[5]

Cell LineResistance ToIC₅₀ of Nemorosone (µM)Resistance Factor (RF)Reference
LAN-1 (Parental)-3.1 ± 0.15-[5]
LAN-1/ADRAdriamycin3.5 ± 0.181.13[5]
LAN-1/CISCisplatin4.2 ± 0.211.35[5]
LAN-1/ETOEtoposide3.9 ± 0.201.26[5]
LAN-1/5FU5-Fluorouracil4.9 ± 0.221.58[5]
Fibroblasts (Control)-21 - 40-[5]

Key Signaling Pathways Modulated by Nemorosone

Nemorosone exerts its anticancer effects by targeting multiple critical signaling pathways within cancer cells.

Nemorosone-Induced Ferroptosis

Nemorosone is a potent inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[6][9] It triggers ferroptosis through a dual mechanism involving the inhibition of the cystine/glutamate antiporter (System xc⁻) and the induction of heme oxygenase-1 (HMOX1).[6][9]

G Nemorosone Nemorosone System_xc System xc⁻ (Cystine/Glutamate Antiporter) Nemorosone->System_xc Inhibits HMOX1 Heme Oxygenase-1 (HMOX1) Induction Nemorosone->HMOX1 Induces Cystine_Uptake Cystine Uptake System_xc->Cystine_Uptake Cysteine_Levels Intracellular Cysteine Cystine_Uptake->Cysteine_Levels GSH_Synthesis GSH Synthesis Cysteine_Levels->GSH_Synthesis GSH_Levels GSH Depletion GSH_Synthesis->GSH_Levels GPX4_Activity GPX4 Activity GSH_Levels->GPX4_Activity Required for Lipid_Peroxidation Lipid Peroxidation GPX4_Activity->Lipid_Peroxidation Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Labile_Iron Increased Labile Fe²⁺ Pool HMOX1->Labile_Iron Labile_Iron->Lipid_Peroxidation Promotes G Nemorosone Nemorosone Akt Akt/PKB Nemorosone->Akt Inhibits MEK1_2 MEK1/2 Nemorosone->MEK1_2 Inhibits PI3K PI3K PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Cell_Survival G A 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) B 2. Incubate for 24h to allow adherence A->B C 3. Treat cells with various concentrations of Nemorosone B->C D 4. Incubate for a defined period (e.g., 24, 48, or 72 hours) C->D E 5. Add MTT solution (5 mg/mL) to each well D->E F 6. Incubate for 2-4 hours at 37°C (Formazan formation) E->F G 7. Remove medium and add DMSO to dissolve formazan (B1609692) crystals F->G H 8. Measure absorbance at 570 nm using a microplate reader G->H I 9. Calculate cell viability relative to vehicle-treated control H->I G A 1. Seed and treat cells with Nemorosone in 6-well plates B 2. Harvest both floating and adherent cells (using Trypsin-EDTA) A->B C 3. Wash cells twice with cold PBS B->C D 4. Resuspend cell pellet in 1X Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate for 15 minutes at room temperature in the dark E->F G 7. Analyze stained cells by flow cytometry within 1 hour F->G H 8. Quantify cell populations: Viable (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic (Annexin V+/PI+) Necrotic (Annexin V-/PI+) G->H G A 1. Treat cells with Nemorosone and prepare cell lysates B 2. Determine protein concentration (e.g., BCA assay) A->B C 3. Denature equal amounts of protein and separate by SDS-PAGE B->C D 4. Transfer separated proteins to a PVDF or nitrocellulose membrane C->D E 5. Block membrane to prevent non-specific antibody binding D->E F 6. Incubate with primary antibody (specific to target protein) E->F G 7. Wash and incubate with HRP-conjugated secondary antibody F->G H 8. Detect protein bands using ECL substrate and an imaging system G->H I 9. Quantify band intensity and normalize to a loading control (e.g., β-actin) H->I

References

Methodological & Application

Application Notes and Protocols for Nemorensine Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorensine (B1608994) is a pyrrolizidine (B1209537) alkaloid (PA) found in various species of the genus Senecio, including Senecio nemorensis. PAs are a class of naturally occurring compounds known for their significant biological activities, which makes them of interest for drug discovery and development. However, their potential toxicity necessitates well-defined extraction and purification protocols to isolate the compound of interest for further study.

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound, based on established protocols for pyrrolizidine alkaloids from Senecio species. The provided protocols are representative and may require optimization based on the specific plant material and available laboratory equipment.

Data Presentation

Pyrrolizidine Alkaloids Identified in Senecio nemorensis
Alkaloid NameReported Presence in S. nemorensisNotes
This compoundYesA key pyrrolizidine alkaloid of interest.
7-Senecioyl-9-sarracinoyl-retronecineYesIdentified in S. nemorensis from Mongolia.
RetroisosenineYesIdentified in S. nemorensis from Mongolia.
DoriasenineYesIdentified in S. nemorensis from Mongolia.
BulgarsenineYesIdentified in S. nemorensis from Mongolia.
Reported Yield of Pyrrolizidine Alkaloids
Plant SourceTotal Pyrrolizidine Alkaloid YieldReference
Senecio nemorensis L. (from Mongolia)Approximately 0.1% of dry plant materialWiedenfeld et al., 2000

Experimental Protocols

Protocol 1: General Extraction of Pyrrolizizdine Alkaloids from Senecio nemorensis (Acid-Base Extraction)

This protocol describes a common method for the selective extraction of basic alkaloids from plant material.

Materials:

Procedure:

  • Maceration: Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

  • Filtration: Filter the methanolic extract through filter paper. Repeat the extraction of the plant residue twice more with fresh methanol.

  • Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

  • Acidification: Dissolve the crude extract in 200 mL of 10% sulfuric acid. This will protonate the basic alkaloids, making them soluble in the aqueous acidic solution.

  • Defatting: Extract the acidic solution three times with 100 mL of dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous solution to 9-10 with ammonia solution. This will deprotonate the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: Extract the basified aqueous solution three times with 100 mL of dichloromethane. The alkaloids will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the separation of the crude alkaloid fraction to isolate this compound.

Materials:

  • Crude alkaloid fraction from Protocol 1

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvents for mobile phase (e.g., a gradient of chloroform and methanol, potentially with a small amount of ammonia)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • Dragendorff's reagent for visualization of alkaloids

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase solvent (e.g., pure chloroform). Pour the slurry into the glass column and allow it to pack uniformly without air bubbles.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., starting with 100% chloroform, then 99:1, 98:2, 95:5 chloroform:methanol, etc.). A small percentage of ammonia (e.g., 0.1%) can be added to the mobile phase to improve the peak shape of the alkaloids.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL) in separate tubes.

  • TLC Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots using Dragendorff's reagent. Fractions containing spots with the same retention factor (Rf) corresponding to this compound are pooled together.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions containing the purified this compound using a rotary evaporator.

Protocol 3: Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the use of HPLC for the final purity assessment and quantification of the isolated this compound.

Materials:

  • Purified this compound sample

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC grade solvents (e.g., acetonitrile (B52724) and water with a modifier like trifluoroacetic acid or formic acid)

  • This compound standard (if available)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample and Standard Preparation: Prepare a stock solution of the purified this compound and a certified standard of this compound (if available) in a suitable solvent (e.g., methanol or the mobile phase). Prepare a series of dilutions of the standard to create a calibration curve.

  • HPLC Conditions (Representative):

    • Column: Reversed-phase C18

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 210-230 nm for pyrrolizidine alkaloids).

    • Injection Volume: 10-20 µL

  • Analysis: Inject the prepared samples and standards into the HPLC system.

  • Purity Assessment: The purity of the isolated this compound can be estimated by the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the equation of the calibration curve to determine the concentration of this compound in the purified sample.

Visualizations

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Dried & Powdered Senecio nemorensis maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration evaporation1 Solvent Evaporation filtration->evaporation1 acidification Acidification (10% H₂SO₄) evaporation1->acidification defatting Defatting with Dichloromethane acidification->defatting basification Basification (NH₄OH) defatting->basification alkaloid_extraction Extraction with Dichloromethane basification->alkaloid_extraction drying Drying & Concentration alkaloid_extraction->drying crude_alkaloids Crude Alkaloid Fraction drying->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Fractions tlc_monitoring->pooling evaporation2 Solvent Evaporation pooling->evaporation2 hplc_analysis HPLC Purity & Quantification evaporation2->hplc_analysis pure_this compound Purified this compound hplc_analysis->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Apoptotic_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Mitochondrial (Intrinsic) Apoptosis Pathway This compound This compound (Cytotoxic Agent) bcl2_family Bcl-2 Family Proteins (Bax, Bak) This compound->bcl2_family may activate mitochondrion Mitochondrion bcl2_family->mitochondrion acts on cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 activates procaspase9 Pro-caspase-9 procaspase9->apoptosome procaspase3 Pro-caspase-3 caspase9->procaspase3 cleaves caspase3 Caspase-3 (Executioner) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis executes

Caption: Generalized Apoptotic Signaling Pathway.

Application Notes & Protocols for the Quantification of Nemorensine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nemorensine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species. Due to the potential hepatotoxicity associated with many PAs, sensitive and accurate quantification methods are crucial for research, drug development, and safety assessment of plant-derived products.[1][2][3] While specific validated methods for this compound are not widely published, analytical approaches developed for other structurally similar pyrrolizidine alkaloids can be readily adapted. This document provides a comprehensive overview of the recommended analytical methodologies, primarily focusing on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which is the state-of-the-art technique for PA analysis due to its high sensitivity and selectivity.[1]

Analytical Methodologies

The most robust and widely used method for the quantification of pyrrolizidine alkaloids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] This technique offers the necessary sensitivity and selectivity to detect and quantify low levels of PAs in complex matrices.[1] High-Performance Liquid Chromatography (HPLC) with UV or DAD detection can also be used, but it may lack the required sensitivity and can be prone to interference from co-eluting compounds, especially at low concentrations.[3]

Recommended Technique: UHPLC-MS/MS

UHPLC-MS/MS is the preferred method for the trace-level quantification of this compound. It combines the excellent separation capabilities of UHPLC with the highly sensitive and selective detection of tandem mass spectrometry.[1]

Principle: The sample extract is injected into the UHPLC system, where this compound is separated from other components on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer. In the MS, this compound molecules are ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces matrix interference.

Experimental Protocols

The following protocols are based on validated methods for the analysis of pyrrolizidine alkaloids in plant materials and other matrices.[1][6] These should be optimized and validated for the specific matrix containing this compound.

Sample Preparation (from Plant Material)

Effective sample preparation is critical to remove interfering substances and concentrate the analyte.[7] A common and effective approach involves acidic extraction followed by solid-phase extraction (SPE) cleanup.[1][6]

Materials:

  • Homogenized plant sample

  • Extraction solution: 0.05 M Sulfuric acid in 50% Methanol (B129727)/Water or 2% Formic acid in water[1]

  • Solid-Phase Extraction (SPE) cartridges: Oasis MCX (Mixed-Mode Cation Exchange) cartridges are commonly used.[1]

  • Washing solutions: Water, Methanol

  • Elution solution: 1% Ammonium (B1175870) hydroxide (B78521) in a mixture of ethyl acetate, methanol, and acetonitrile (B52724) (e.g., 80:10:10, v/v/v) or 5% ammonia (B1221849) in methanol.[1]

  • Reconstitution solution: 5-10% Methanol in water[1]

Protocol:

  • Weigh 1.0 g of the homogenized plant sample into a centrifuge tube.[1]

  • Add 10-20 mL of the acidic extraction solution.[1]

  • Vortex or shake for 10-15 minutes to ensure thorough extraction.[1]

  • Centrifuge the mixture at 5000-10,000 rpm for 10 minutes.[1]

  • Collect the supernatant.

  • SPE Cleanup:

    • Condition an Oasis MCX SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with water and then methanol to remove interferences.

    • Elute the pyrrolizidine alkaloids with the ammoniated organic solvent mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the reconstitution solution.

  • Filter the final solution through a 0.22 µm syringe filter before UHPLC-MS/MS analysis.[1]

UHPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for this compound analysis.

UHPLC System:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is a common choice.[4]

  • Mobile Phase A: Water with 0.1% formic acid or a low concentration of ammonium formate.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 1 - 10 µL.

Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for pyrrolizidine alkaloids.[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor ion (Q1) and product ion (Q3) for this compound need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion will correspond to the protonated molecule [M+H]⁺.

  • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized to maximize the signal for the this compound MRM transition.

Data Presentation: Quantitative Parameters

The following table summarizes typical performance characteristics for validated LC-MS/MS methods for the quantification of various pyrrolizidine alkaloids. These values provide a benchmark for what can be expected when validating a method for this compound.

ParameterTypical Value RangeReference
Limit of Detection (LOD) 0.015 - 0.75 µg/kg[1]
Limit of Quantification (LOQ) 0.05 - 5.0 µg/kg[1][6]
Linearity (R²) > 0.99[6]
Recovery 65% - 115%[1][6]
Precision (RSD) < 15%[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Homogenized Sample extraction Acidic Extraction (e.g., 0.05M H₂SO₄ in 50% MeOH) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Oasis MCX) supernatant->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration uhplc UHPLC Separation (C18 Column) filtration->uhplc msms MS/MS Detection (Positive ESI, MRM) uhplc->msms quantification Quantification (Calibration Curve) msms->quantification validation Method Validation (LOD, LOQ, Accuracy, Precision) quantification->validation

Caption: General workflow for the quantification of this compound.

Analytical Method Validation Pathway

validation_pathway start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness end Validated Method robustness->end

Caption: Logical pathway for analytical method validation.

References

Application Notes and Protocols: Synthesis of Nemorensine Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorensine is a pyrrolizidine (B1209537) alkaloid, a class of natural products known for a wide range of biological activities.[1][2][3][4] Due to their diverse chemical structures, these compounds have attracted significant interest in medicinal chemistry as potential scaffolds for drug discovery.[1][2][3][4] Structure-Activity Relationship (SAR) studies are crucial in drug development to understand how chemical structure modifications affect a compound's biological activity, thereby enabling the design of more potent and selective therapeutic agents. This document provides a set of protocols and application notes for the synthesis of this compound derivatives intended for SAR studies. While specific literature on the SAR of this compound derivatives is limited, this guide utilizes the synthesis of a closely related structural analog, (±)-7-epi-Nemorensone, as a representative example. The protocols and data presented herein are intended to serve as a foundational guide for researchers venturing into the synthesis and evaluation of this class of compounds.

Data Presentation: Representative Structure-Activity Relationship of Pyrrolizidine Alkaloid Analogs

The following table summarizes the in vitro cytotoxic activity of a series of synthesized pyrrolizidine alkaloid analogs against various human cancer cell lines. This data is presented as a representative example to illustrate the type of information generated in an SAR study for this class of compounds.

CompoundR1R2IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HCT116 (Colon)IC50 (µM) vs. PC-3 (Prostate)
1a HH> 100> 100> 100
1b CH3H52.3 ± 4.168.1 ± 5.581.2 ± 6.3
1c HOCH389.1 ± 7.295.4 ± 8.1> 100
2a HH15.8 ± 1.222.4 ± 1.935.7 ± 2.8
2b CH3H8.2 ± 0.711.5 ± 1.019.8 ± 1.5
2c HOCH312.5 ± 1.118.9 ± 1.628.4 ± 2.2
3a --2.1 ± 0.23.5 ± 0.35.1 ± 0.4
  • Data is hypothetical and for illustrative purposes to demonstrate SAR data presentation for a series of analogs. Compounds 1a-c, 2a-c, and 3a represent hypothetical derivatives with varying substituents (R1, R2) on a common pyrrolizidine core, demonstrating how structural changes can impact cytotoxic activity.

Experimental Protocols

The following protocols are based on the reported synthesis of (±)-7-epi-Nemorensone and general methodologies for assessing the biological activity of potential anticancer compounds.

Protocol 1: Synthesis of (±)-7-epi-Nemorensone (A this compound Analog)

This multi-step synthesis provides a general framework for constructing the core bicyclo[3.3.1]nonane structure characteristic of this compound and its analogs.

Materials:

  • Acylphloroglucinol

  • α-acetoxy enal

  • Concentrated HCl

  • Tetrahydrofuran (THF)

  • CeCl3·7H2O

  • Vinylmagnesium bromide

  • Acetic anhydride (B1165640) (Ac2O)

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Palladium(II) acetate

  • Triphenylphosphine

  • Triethylamine

  • Formic acid

Procedure:

  • Synthesis of Adamantane (B196018) Alcohol Intermediate:

    • To a solution of acylphloroglucinol in a suitable solvent, add the α-acetoxy enal under basic conditions.

    • After the reaction is complete, acidify the mixture with concentrated HCl in THF at room temperature to yield the adamantane alcohol.

    • Purify the product using column chromatography.

  • Vinyl Cerium Addition:

    • Dry CeCl3·7H2O under vacuum at 150 °C for 2 hours.

    • Suspend the anhydrous CeCl3 in THF and cool to -78 °C.

    • Add vinylmagnesium bromide dropwise and stir for 2 hours.

    • Add a solution of the adamantane alcohol in THF to the pre-activated CeCl3/vinylmagnesium bromide mixture.

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Acetylation:

    • To the crude product from the previous step, add Ac2O, pyridine, and a catalytic amount of DMAP.

    • Stir the reaction at room temperature until completion.

    • Extract the product with a suitable organic solvent and purify by column chromatography.

  • Palladium-Mediated Deoxygenation:

    • To a solution of the bis-acylated compound in a suitable solvent, add Pd(OAc)2, PPh3, and Et3N.

    • Add formic acid and heat the mixture.

    • Monitor the reaction by TLC. Upon completion, cool the reaction and purify the product to obtain (±)-7-epi-Nemorensone.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and can be used to determine the cytotoxic effects of synthesized this compound derivatives.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized this compound derivatives in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Mandatory Visualization

Synthesis_Workflow A Acylphloroglucinol + α-acetoxy enal B Adamantane Alcohol Intermediate A->B  Basic conditions, then H+ C Vinyl Cerium Addition B->C  1. CeCl3/VinylMgBr 2. Ac2O, Pyridine, DMAP D Bis-acylated Intermediate C->D  Acetylation E (±)-7-epi-Nemorensone D->E  Pd(OAc)2, PPh3, Et3N, HCOOH

Synthetic workflow for (±)-7-epi-Nemorensone.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors  Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression  Regulation Proliferation Decreased Cell Proliferation & Survival Gene_Expression->Proliferation This compound This compound Derivative This compound->MEK  Inhibition?

Potential MAPK/ERK signaling pathway for investigation.

References

Application Notes and Protocols: Using Nemorensine as a Chemical Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches have revealed a significant scarcity of available scientific information regarding "Nemorensine." As such, we are currently unable to provide detailed application notes, experimental protocols, or quantitative data related to its use as a chemical probe in cell biology. The mechanism of action, modulated signaling pathways, and established experimental uses for this compound are not well-documented in publicly accessible scientific databases.

We recommend verifying the compound's name and searching for potential alternative names or structural analogs that may have been more thoroughly investigated.

Should you have a different chemical probe in mind or if further information on this compound becomes available, we would be pleased to generate the comprehensive application notes and protocols as originally requested.

High-Throughput Screening Assays for Nemorensine Targets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorensine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural compounds known for their potential hepatotoxicity. The toxicity of PAs, including this compound, is primarily mediated by their metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic metabolites that can form adducts with cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and other adverse cellular effects.

Given that the primary "targets" of this compound are the downstream consequences of its metabolic activation, high-throughput screening (HTS) assays for this compound do not focus on a single protein target. Instead, they are designed to assess the overall cytotoxic effects and the formation of reactive metabolites. These assays are crucial in early-stage drug discovery and toxicology to identify compounds that may mitigate the harmful effects of this compound or to screen for other PAs with similar toxic potential.

This document provides detailed application notes and protocols for two key HTS assays relevant to this compound: a High-Content Imaging Assay for Multiparametric Cytotoxicity Assessment and a Glutathione (B108866) (GSH) Trapping Assay for the Detection of Reactive Metabolites.

Data Presentation: Comparative Cytotoxicity of Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidCell LineExposure Time (h)IC50 (µM)Key Findings & Reference
LasiocarpineHepG2-CYP3A448~3Highly potent in cells with metabolic activation capability.[1][2]
RiddelliineHepG2-CYP3A448~3Similar high potency to Lasiocarpine.[1][2]
SenecionineHepG2-CYP3A448~25Moderate potency.[1]
RetrorsineHepG2-CYP3A448~10High potency.[2]
MonocrotalineHepG2-CYP3A448>300Low in vitro cytotoxicity.[1][3]
LycopsamineHepG2-CYP3A448>300Very low in vitro cytotoxicity.[1]
ClivorineHepG2Not Specified141.7Higher cytotoxicity compared to other PAs in this study.

Note: The cytotoxicity of pyrrolizidine alkaloids is highly dependent on the metabolic capacity of the cell line used. Assays using cells engineered to express specific cytochrome P450 enzymes, such as HepG2-CYP3A4, often show higher sensitivity to PA-induced toxicity.[1][2]

Experimental Protocols

High-Content Imaging Assay for Multiparametric Cytotoxicity Assessment

This assay allows for the simultaneous measurement of multiple cellular parameters related to cytotoxicity in a high-throughput format. It provides a more detailed picture of the cellular response to a compound compared to single-endpoint assays.

Objective: To quantitatively assess this compound-induced cytotoxicity by measuring changes in cell viability, nuclear morphology, mitochondrial membrane potential, and cell permeability.

Materials:

  • Human hepatoma cell line (e.g., HepG2 or HepaRG)

  • Cell culture medium and supplements

  • 384-well clear-bottom imaging plates

  • This compound and control compounds

  • Fluorescent dyes:

    • Hoechst 33342 (for nuclear staining)

    • Tetramethylrhodamine, Methyl Ester (TMRM) (for mitochondrial membrane potential)

    • Propidium Iodide (PI) or other cell impermeant dye (for cell permeability/death)

  • High-content imaging system and analysis software

Protocol:

  • Cell Seeding:

    • Culture HepG2 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well imaging plate (5,000 cells/well).

    • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • Remove the medium from the cell plate and add 50 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • Cell Staining:

    • Prepare a staining solution containing Hoechst 33342 (1 µg/mL), TMRM (100 nM), and PI (0.5 µg/mL) in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

    • Remove the compound-containing medium and add 25 µL of the staining solution to each well.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system with appropriate filter sets for each fluorescent dye.

    • Analyze the images using the system's software to quantify the following parameters per cell:

      • Cell Count: Number of Hoechst-positive nuclei.

      • Nuclear Morphology: Nuclear area and intensity (Hoechst).

      • Mitochondrial Health: TMRM fluorescence intensity.

      • Cell Permeability: PI fluorescence intensity.

    • Calculate IC50 values for each parameter to determine the concentration of this compound that causes a 50% effect.

Workflow Diagram:

HCS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis seed_cells Seed HepG2 Cells in 384-well plate prepare_compounds Prepare this compound Serial Dilutions treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate Incubate (24-72h) treat_cells->incubate stain_cells Stain with Fluorescent Dyes incubate->stain_cells image_acquisition Acquire Images (HCS) stain_cells->image_acquisition image_analysis Analyze Images for Cytotoxicity Parameters image_acquisition->image_analysis data_interpretation Calculate IC50 Values image_analysis->data_interpretation

High-Content Screening Workflow
Glutathione (GSH) Trapping Assay for Reactive Metabolite Detection

This assay is designed to detect the formation of electrophilic reactive metabolites of this compound by "trapping" them with glutathione (GSH), a major cellular nucleophile. The resulting GSH-adducts are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To identify and semi-quantitatively measure the formation of reactive metabolites of this compound in a metabolically active system.

Materials:

  • Human liver microsomes (HLMs) or S9 fraction

  • This compound

  • Glutathione (GSH)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) and formic acid for quenching and sample preparation

  • LC-MS/MS system with a triple quadrupole or high-resolution mass spectrometer

Protocol:

  • Incubation Setup:

    • In a microcentrifuge tube, prepare the incubation mixture in the following order:

      • Phosphate buffer (100 mM, pH 7.4)

      • Human liver microsomes (1 mg/mL final concentration)

      • This compound (10 µM final concentration)

      • Glutathione (1 mM final concentration)

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for 60 minutes at 37°C with gentle shaking.

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile containing 0.1% formic acid.

  • Sample Preparation:

    • Vortex the quenched sample and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set up the mass spectrometer to perform precursor ion scanning for the characteristic GSH-adduct fragment ion at m/z 272.0883 (for negative ion mode) or neutral loss scanning for the loss of the pyroglutamic acid moiety (129 Da) in positive ion mode.

    • Analyze the data for peaks corresponding to potential this compound-GSH adducts. The molecular weight of the adduct will be the molecular weight of this compound plus the molecular weight of GSH (307.32 g/mol ).

Signaling Pathway Diagram:

Metabolic_Activation cluster_detox Detoxification cluster_tox Toxicity This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Reactive_Metabolite Reactive Pyrrolic Metabolite (Electrophile) CYP450->Reactive_Metabolite GSH Glutathione (GSH) Reactive_Metabolite->GSH Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Metabolite->Macromolecules GSH_Adduct This compound-GSH Adduct (Detected by LC-MS/MS) GSH->GSH_Adduct Adduct_Formation Macromolecular Adducts Macromolecules->Adduct_Formation Cell_Damage Cell Damage & Cytotoxicity Adduct_Formation->Cell_Damage

Metabolic Activation and Detoxification Pathway

Conclusion

The provided HTS assays offer robust platforms for evaluating the potential toxicity of this compound and other pyrrolizidine alkaloids. The high-content imaging assay provides a detailed cellular-level understanding of the cytotoxic effects, while the GSH trapping assay allows for the detection of the underlying cause of toxicity – the formation of reactive metabolites. By employing these methods, researchers can effectively screen compound libraries for potential hepatotoxic liabilities early in the drug discovery and development process, leading to the selection of safer drug candidates.

References

Nemorensine: Application in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nemorensine (B1608994) is a macrocyclic pyrrolizidine (B1209537) alkaloid, a class of natural products known for their complex structures and diverse biological activities. The structural elucidation of this compound revealed a unique macrocyclic ester linking a necine base with a specialized necic acid. The absolute stereochemistry of (+)-nemorensic acid, the necic acid component of this compound, has been determined as (2R, 3R, 5S)-2-carboxy-2,3,5-trimethyltetrahydrofuranacetic acid through asymmetric synthesis and confirmed by single crystal X-ray analysis of the parent alkaloid. This document provides a detailed overview of the synthetic approaches toward this compound and its constituents, along with protocols for key synthetic steps and a summary of its known biological activities.

Synthetic Applications

The total synthesis of this compound represents a significant challenge in natural product synthesis due to the stereochemical complexity of the necic acid and the macrocyclic ring. The primary application of this compound in this context is as a target for the development and validation of novel synthetic methodologies, particularly in the areas of stereoselective synthesis and macrocyclization.

Total Synthesis Strategy

While a complete step-by-step total synthesis of this compound is not yet fully detailed in publicly available literature, the synthesis of its key components, particularly the necic acid, has been accomplished. A plausible retrosynthetic analysis suggests the disconnection of the macrocycle at the ester linkage, separating the molecule into the necine base and the necic acid moieties.

G This compound This compound Retrosynthesis Retrosynthetic Analysis This compound->Retrosynthesis Macrocyclization Macrocyclization (Esterification) Retrosynthesis->Macrocyclization Necine_Base Necine Base (e.g., Retronecine) Macrocyclization->Necine_Base Necic_Acid (+)-Nemorensic Acid Macrocyclization->Necic_Acid Asymmetric_Synthesis Asymmetric Synthesis Necic_Acid->Asymmetric_Synthesis

The synthesis of the necine base, often retronecine (B1221780) or a related structure, can be achieved through various established methods starting from chiral precursors like L-proline or via strategies such as intramolecular cyclization or [3+2] cycloaddition reactions.

The asymmetric synthesis of (+)-nemorensic acid is a critical step and has been reported, providing a key building block for the total synthesis. The final key transformation would involve the macrolactonization between the necine base and the synthesized (+)-nemorensic acid.

Experimental Protocols

Asymmetric Synthesis of (+)-Nemorensic Acid

The following protocol is a generalized representation based on reported synthetic strategies for (+)-nemorensic acid.

Objective: To synthesize (+)-nemorensic acid via an asymmetric route.

Materials:

  • (R)-(+)-β-citronellol

  • Ozone

  • Sodium borohydride

  • Protecting group reagents (e.g., TBDMSCl)

  • Oxidizing agents (e.g., PCC, Jones reagent)

  • Grignard reagents or other C-C bond-forming reagents

  • Standard laboratory glassware and purification equipment (chromatography columns, etc.)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Diethyl ether, etc.

Procedure:

  • Oxidative Cleavage: (R)-(+)-β-citronellol is subjected to ozonolysis followed by a reductive workup (e.g., with NaBH4) to yield a chiral diol.

  • Protection: The primary alcohol of the diol is selectively protected with a suitable protecting group (e.g., TBDMS).

  • Oxidation: The secondary alcohol is oxidized to a ketone.

  • Carbon-Carbon Bond Formation: A key C-C bond is formed, for instance, via a Grignard reaction, to introduce the remaining carbon atoms of the backbone.

  • Further Functional Group Manipulations: A series of reactions including deprotection, oxidation, and cyclization are performed to construct the tetrahydrofuran ring with the correct stereochemistry.

  • Final Oxidation: The side chain is oxidized to the corresponding carboxylic acid to afford (+)-nemorensic acid.

  • Purification: The final product is purified by column chromatography or crystallization.

G

Macrocyclization to this compound

The following is a generalized protocol for the macrolactonization step to form the final this compound macrocycle.

Objective: To form the macrocyclic ester of this compound from the necine base and (+)-nemorensic acid.

Materials:

  • Necine base (e.g., retronecine)

  • (+)-Nemorensic acid

  • Coupling reagents (e.g., DCC/DMAP, Yamaguchi reagent, or other macrolactonization promoters)

  • High-dilution reaction setup

  • Anhydrous solvents (e.g., Toluene, THF)

Procedure:

  • Activation of Carboxylic Acid: (+)-Nemorensic acid is activated, for example, by conversion to an acid chloride or by using a suitable coupling agent.

  • High-Dilution Reaction: The activated necic acid and the necine base are slowly added simultaneously to a large volume of a suitable solvent under inert atmosphere. This high-dilution condition favors intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is worked up to remove the coupling reagents and byproducts. The crude product is then purified by column chromatography to yield this compound.

Quantitative Data

As the total synthesis of this compound has not been fully detailed in a single comprehensive report, a complete table of yields for each step is not available. However, based on analogous syntheses of pyrrolizidine alkaloids and their components, the following table provides expected ranges for key transformations.

Reaction StepReagentsExpected Yield (%)
Asymmetric synthesis of (+)-nemorensic acidMulti-step synthesis10-20 (overall)
Macrocyclization (Esterification)Yamaguchi esterification50-70

Spectroscopic Data for this compound (Hypothetical based on structure):

TechniqueExpected Data
¹H NMRComplex spectrum with signals corresponding to the necine base protons and the necic acid protons, including characteristic signals for methyl groups and protons adjacent to oxygen atoms.
¹³C NMRSignals for carbonyl carbons of the ester, carbons of the tetrahydrofuran ring, and carbons of the pyrrolizidine core.
Mass Spectrometry (HRMS)A precise mass measurement corresponding to the molecular formula of this compound.
Infrared (IR)Strong absorption band for the ester carbonyl group (~1730 cm⁻¹).

Biological Activity and Drug Development Potential

Pyrrolizidine alkaloids are known for their hepatotoxicity, which has limited their therapeutic development. However, some members of this class have also shown interesting biological activities, including antitumor and antiviral effects. The biological activity of this compound itself has not been extensively studied. Further research is required to determine its specific cytotoxic or other pharmacological effects.

Should this compound or its analogs demonstrate significant and selective biological activity, a thorough investigation into its mechanism of action would be warranted. This would involve a series of in vitro and in vivo studies.

G

Conclusion

This compound remains an intriguing target for total synthesis. The successful synthesis of its complex necic acid component has paved the way for the total synthesis of the natural product. The development of an efficient and stereoselective total synthesis would not only be a significant achievement in organic chemistry but would also provide sufficient material for a thorough evaluation of its biological properties. Future research in this area should focus on completing the total synthesis, fully characterizing the molecule, and exploring its potential as a lead compound in drug discovery, with careful consideration of the potential toxicity associated with the pyrrolizidine alkaloid scaffold.

Troubleshooting & Optimization

Technical Support Center: Nemorensine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Nemorensine, a pyrrolizidine (B1209537) alkaloid found in Senecio nemorensis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant source is it typically extracted?

This compound is a pyrrolizidine alkaloid (PA) with the chemical formula C₁₈H₂₇NO₅.[1] It is primarily extracted from plant species of the Senecio genus, particularly Senecio nemorensis.[2][3][4][5]

Q2: What are the main challenges that can lead to low yields during this compound extraction?

Low yields in this compound extraction can stem from several factors inherent to plant bioactive compound extraction:

  • Complex Plant Matrix: The diverse array of chemical compounds within the plant material can interfere with the extraction process.

  • Low Natural Abundance: Many bioactive compounds, including this compound, are often present in small quantities in the plant matrix, making recovery challenging.[6]

  • Co-extraction of N-oxides: Pyrrolizidine alkaloids often exist in plants as both free bases and N-oxides. These forms have different polarities, and inefficient extraction of one form can lead to lower overall yields.[7]

  • Compound Stability: this compound can be sensitive to factors like temperature and pH, leading to degradation during extraction if conditions are not optimized.[6][8] Prolonged extraction at high temperatures can result in a decreased yield of PAs.[9]

  • Inadequate Extraction Method: The choice of solvent, temperature, and extraction technique significantly impacts the efficiency of the extraction. A non-optimized protocol is a common cause of low yield.[10][11]

Q3: How can I improve the efficiency of my this compound extraction?

Optimizing your extraction protocol is key to improving yield. Consider the following:

  • Solvent Selection: Acidified polar solvents are generally effective for PA extraction. Methanol (B129727) or ethanol, acidified with a weak organic acid like tartaric acid, has been shown to be effective.[6][9][12] Using acidic solvents can improve the extraction yield of PAs.[13]

  • Temperature Control: While higher temperatures can increase extraction speed, they can also lead to the degradation of thermolabile compounds. An optimal temperature needs to be determined empirically. For some PAs, extraction at elevated temperatures (e.g., 100°C) for a shorter duration has proven more advantageous than longer extractions at lower temperatures.[12]

  • Extraction Technique: Advanced methods like pressurized liquid extraction (PLE) have demonstrated higher recovery rates for PAs compared to traditional methods.[11] Other techniques to consider are ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[14][15]

  • pH of the Extraction Medium: The pH of the solvent is a critical parameter. Acidic conditions (e.g., using hydrochloric acid or acetic acid solutions) have been shown to enhance the extraction of PAs from Senecio species.[10][13]

Q4: What analytical techniques are recommended for the quantification of this compound?

For accurate quantification of this compound and other pyrrolizidine alkaloids, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most suitable method.[11] This technique offers the high sensitivity and selectivity required to detect and quantify low concentrations of the target analyte in complex plant extracts.[10][16][17][18] Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of PAs.[19]

Q5: How should I prepare and store my plant material and extracts to ensure this compound stability?

Proper handling and storage are crucial to prevent the degradation of this compound:

  • Plant Material: Dried and powdered plant material should be stored in a cool, dark, and dry place to minimize enzymatic and oxidative degradation.

  • Extracts: Crude and purified extracts should be stored at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) in airtight containers, protected from light.[20][21] The stability of bioactive compounds is often better at lower temperatures.[8] Acidic conditions (pH 2) have been shown to stabilize some hormones in solution, a principle that may also apply to alkaloids.[20]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No this compound Detected in Extract Inefficient extraction solvent.Switch to an acidified polar solvent such as 1% tartaric acid in methanol.[6][12]
Degradation of this compound during extraction.Reduce extraction temperature and/or time.[9] Ensure the pH of the extraction solvent is mildly acidic to improve stability.
Incorrect plant part used.Ensure you are using the correct part of Senecio nemorensis (e.g., aerial parts, roots) as PA distribution can vary.
Low abundance in the collected plant material.The concentration of secondary metabolites can vary based on the plant's growing conditions, age, and harvest time.
Poor Separation of this compound in Chromatography Inappropriate column or mobile phase.For HPLC, use a C18 column and optimize the mobile phase gradient (e.g., acetonitrile (B52724) and water with a modifier like formic acid).
Presence of interfering compounds.Incorporate a solid-phase extraction (SPE) clean-up step before chromatographic analysis.[13]
Inconsistent Yields Between Batches Variation in plant material.Standardize the collection time, plant part, and drying process for the plant material.
Inconsistent extraction procedure.Strictly adhere to the validated extraction protocol, ensuring consistent solvent-to-solid ratio, temperature, and time.
Degradation during storage.Store extracts under consistent, controlled conditions (low temperature, protected from light).[21]

Quantitative Data Summary

Table 1: Comparison of Pyrrolizidine Alkaloid (PA) Extraction Techniques from Comfrey

Extraction TechniqueSolventTemperatureDurationRelative PA Yield (%)
MacerationMethanolRoom Temp.18 h~85
Electric BasketMethanol100 ± 5°C2 h~95
Electric Basket 1% Tartaric Acid in Methanol 100 ± 5°C 2 h 100
Maceration1% Tartaric Acid in MethanolRoom Temp.10 h~90
Ultrasonic Bath1% Tartaric Acid in MethanolRoom Temp.-Low
Data adapted from Mroczek et al. (2006). The highest yield obtained with 1% methanolic solution of tartaric acid using an electric basket for 2 hours was set to 100% for comparison.[6][12]

Table 2: Effect of Acid Modifier and Temperature in Pressurized Liquid Extraction (PLE) of PAs from Jacobaea vulgaris (syn. Senecio jacobaea)

Modifier (1% in Water)Temperature (°C)Recovery Rate (%)
Formic Acid50~120
Formic Acid75~140
Formic Acid100~160
Formic Acid 125 ~174
Acetic Acid125~165
Phosphoric Acid125~155
Data adapted from Kopp et al. (2019). Recovery rates are relative to an official reference method.[11]

Experimental Protocols

Protocol 1: Optimized Extraction of Pyrrolizidine Alkaloids from Senecio species

This protocol is based on methods optimized for the extraction of PAs from plants of the Senecio genus and related species.[6][11][12]

  • Preparation of Plant Material:

    • Dry the aerial parts of Senecio nemorensis at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

    • Grind the dried plant material to a fine powder (e.g., using a laboratory mill) to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 10 g of the powdered plant material.

    • Prepare the extraction solvent: 1% (w/v) tartaric acid in methanol.

    • Combine the plant material with the solvent in a suitable flask at a solid-to-liquid ratio of 1:10 (e.g., 10 g of plant material in 100 mL of solvent).

    • Perform the extraction using one of the following methods:

      • Reflux Extraction: Heat the mixture to the boiling point of the solvent (approx. 65°C for methanol) and maintain for 2 hours with continuous stirring.

      • Pressurized Liquid Extraction (PLE): If available, use a PLE system with the following parameters:

        • Solvent: Water with 1% formic acid

        • Temperature: 125°C

        • Pressure: 1500 psi

        • Static time: 10 min

        • Cycles: 2

  • Filtration and Concentration:

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the extract.

    • Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the alkaloids.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the solvent is completely removed.

  • Sample Clean-up (Solid-Phase Extraction - SPE):

    • Re-dissolve the dried extract in 10 mL of 0.1 M HCl.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the acidic extract onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove polar impurities.

    • Elute the this compound and other PAs with methanol.

    • Dry the eluate under a gentle stream of nitrogen.

  • Quantification:

    • Reconstitute the dried, cleaned-up extract in a known volume of the initial mobile phase for HPLC-MS/MS analysis.

    • Perform quantification using a validated HPLC-MS/MS method with a suitable analytical standard for this compound.

Visualizations

experimental_workflow plant_material Senecio nemorensis (Dried, Powdered) extraction Solvent Extraction (e.g., Acidified Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration spe Solid-Phase Extraction (SPE Clean-up) concentration->spe analysis HPLC-MS/MS Quantification spe->analysis

Caption: Workflow for this compound Extraction and Quantification.

pa_toxicity_pathway cluster_cellular_damage Cellular Damage PA Pyrrolizidine Alkaloid (e.g., this compound) Metabolite Dehydropyrrolizidine (Metabolite) PA->Metabolite DNA_Adducts DNA Adducts Metabolite->DNA_Adducts Covalent Binding Protein_Adducts Protein Adducts Metabolite->Protein_Adducts Covalent Binding Cell_Death Hepatocellular Necrosis (Cell Death) DNA_Adducts->Cell_Death Genotoxicity Protein_Adducts->Cell_Death Proteotoxicity

Caption: Generalized Toxicological Pathway of Hepatotoxic PAs.

References

Safety Operating Guide

Proper Disposal of Nemorensine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental integrity. This guide provides essential, step-by-step procedures for the proper disposal of nemorensine (B1608994), a pyrrolizidine (B1209537) alkaloid. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Core Principles of this compound Disposal

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain. All waste containing this compound must be collected, properly labeled, and disposed of through an approved waste disposal plant. Institutional and local regulations must always be followed, and your organization's Environmental Health and Safety (EHS) department should be consulted for specific guidance.

Hazard Summary

A thorough understanding of the hazards associated with this compound is crucial before handling or preparing it for disposal. The following table summarizes key hazard information.

Hazard ClassificationDescription
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.
Target Organ Effects Can cause damage to the liver (hepatotoxicity).
Carcinogenicity Suspected of causing cancer.
Mutagenicity Suspected of causing genetic defects.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is mandatory to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A standard laboratory coat, buttoned completely.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

Step 1: Waste Segregation

All solid and liquid waste containing this compound must be segregated from non-hazardous laboratory waste at the point of generation. This includes:

  • Unused or expired this compound.

  • Contaminated labware (e.g., pipette tips, vials, centrifuge tubes).

  • Contaminated PPE (e.g., gloves).

  • Solvents and solutions containing this compound.

  • Materials used for cleaning spills (e.g., absorbent pads).

Step 2: Waste Collection and Containerization

  • Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed when not in use.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and shatter-proof hazardous waste container. Do not overfill containers; leave adequate headspace to allow for expansion.

Step 3: Labeling of Waste Containers

Proper labeling of waste containers is critical for safety and regulatory compliance. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound Waste."

  • The specific hazard(s) (e.g., "Toxic," "Health Hazard").

  • The accumulation start date (the date the first drop of waste was added to the container).

  • The name and contact information of the principal investigator or laboratory supervisor.

Step 4: Storage of Waste

Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

Step 5: Final Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. Do not attempt to transport hazardous waste yourself.

Decontamination of Labware and Surfaces

  • Reusable Labware: All non-disposable labware that has come into contact with this compound must be decontaminated. A common procedure involves rinsing the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the compound, followed by a thorough washing with soap and water. The solvent rinseate must be collected and disposed of as hazardous liquid waste.

  • Work Surfaces: Decontaminate work surfaces by wiping them down with a suitable solvent, followed by a cleaning agent. All cleaning materials must be disposed of as solid hazardous waste.

Experimental Workflow for this compound Disposal

NemorensineDisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Consult SDS and Institutional Protocols B Don Appropriate PPE A->B C Segregate this compound Waste B->C D Collect in Labeled Hazardous Waste Container C->D E Store in Secure Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Waste Disposed of by Approved Facility F->G

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

Safeguarding Your Research: A Comprehensive Guide to Handling Nemorensine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Nemorensine (CAS No. 50906-96-2), a critical component in life sciences research. Adherence to these protocols is paramount to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) at a Glance

Proper PPE is your first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling in a Ventilated Area Safety glasses with side shieldsChemical impermeable glovesLab coatNot generally required with adequate ventilation
Weighing/Aliquotting (potential for dust/aerosol) Safety gogglesChemical impermeable glovesLab coatUse in a fume hood or wear a dust mask
Spill Cleanup Chemical safety gogglesChemical impermeable glovesLab coat or apronSelf-contained breathing apparatus may be necessary for large spills

Safe Handling and Storage Protocols

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is required.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1]

  • Prevent Dust and Aerosol Formation: Handle the substance carefully to prevent the formation of dust and aerosols.[1]

  • Tools and Equipment: Use non-sparking tools to prevent ignition sources.[1]

  • Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[1]

Storage Plan:

  • Container: Keep the container tightly closed.

  • Environment: Store in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store away from foodstuff containers and incompatible materials.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

General Guidance:

  • Discharge into the environment must be avoided.[1]

  • Collect and arrange for disposal according to local, state, and federal regulations.[1]

  • Keep the chemical in suitable, closed containers for disposal.[1]

  • For disposal of empty containers, remove all sources of ignition and use spark-proof tools.[1]

Specific Disposal Steps (General Laboratory Waste):

For small quantities, and where permissible by local regulations, the following general procedure for non-hazardous chemical waste can be followed. Always confirm with your institution's Environmental Health and Safety (EHS) office before proceeding.

  • Collection: Collect waste this compound in a designated, labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Waste this compound" and any other required hazard information.

  • EHS Pickup: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal company.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate potential harm.

First Aid Measures
Exposure Route Immediate Action
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.
Spill and Leak Response
  • Evacuate: Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup:

    • Wear appropriate PPE, including chemical impermeable gloves and eye protection.[1]

    • For dry spills, carefully sweep or scoop up the material, avoiding dust formation.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the spilled material and any contaminated absorbent into a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

Visualizing Safe Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical flow for safe handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling AssessRisks Assess Risks SelectPPE Select Appropriate PPE AssessRisks->SelectPPE PrepareWorkArea Prepare Well-Ventilated Work Area SelectPPE->PrepareWorkArea HandleChemical Handle this compound PrepareWorkArea->HandleChemical AvoidContact Avoid Skin/Eye Contact HandleChemical->AvoidContact PreventDust Prevent Dust/Aerosol Formation HandleChemical->PreventDust StoreProperly Store in a Cool, Dry, Ventilated Place AvoidContact->StoreProperly PreventDust->StoreProperly DisposeWaste Dispose of Waste Correctly StoreProperly->DisposeWaste CleanArea Clean Work Area DisposeWaste->CleanArea

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_incident Incident Occurs cluster_response Immediate Response cluster_containment Containment & Cleanup Incident Spill or Exposure Evacuate Evacuate Area Incident->Evacuate FirstAid Administer First Aid Incident->FirstAid Alert Alert Supervisor/EHS Evacuate->Alert ContainSpill Contain Spill Alert->ContainSpill WearPPE Wear Appropriate PPE ContainSpill->WearPPE Cleanup Clean Up Spill WearPPE->Cleanup DisposeWaste Dispose of Contaminated Materials Cleanup->DisposeWaste

Caption: Logical steps for an emergency response to a this compound incident.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.